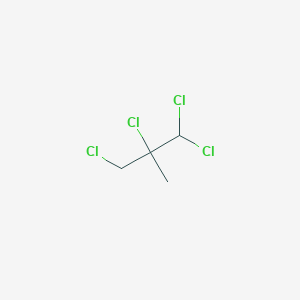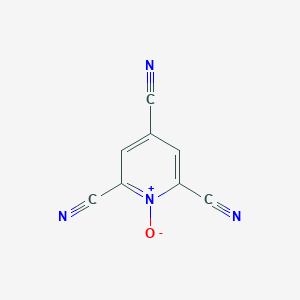
2,4,6-Pyridinetricarbonitrile, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Pyridinetricarbonitrile, 1-oxide is a nitrogen-containing heterocyclic compound It is characterized by the presence of three cyano groups attached to the pyridine ring and an oxide group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyridinetricarbonitrile, 1-oxide typically involves the oxidation of 2,4,6-Pyridinetricarbonitrile. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact. Advanced techniques such as microwave-assisted synthesis and catalytic oxidation using metal-free heterogeneous catalysts like graphene oxide have been explored for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Pyridinetricarbonitrile, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organometallic reagents, halogenating agents.
Major Products
Oxidation Products: Higher oxides or hydroxylated derivatives.
Reduction Products: Parent pyridine compounds.
Substitution Products: Functionalized pyridine derivatives with various substituents.
Applications De Recherche Scientifique
2,4,6-Pyridinetricarbonitrile, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and catalysts
Mécanisme D'action
The mechanism of action of 2,4,6-Pyridinetricarbonitrile, 1-oxide involves its interaction with molecular targets through its cyano and oxide groups. These functional groups can participate in hydrogen bonding, coordination with metal ions, and other non-covalent interactions. The compound’s ability to act as a ligand and form stable complexes with metal ions is crucial for its biological and catalytic activities .
Comparaison Avec Des Composés Similaires
2,4,6-Pyridinetricarbonitrile, 1-oxide can be compared with other nitrogen-containing heterocyclic compounds such as:
2,4,6-Tricyanopyridine: Similar structure but lacks the oxide group, leading to different reactivity and applications.
2,6-Diamino-4-chloropyrimidine N-oxide: Contains amino and chloro groups, used in different medicinal applications.
1,2,4-Oxadiazoles: Another class of nitrogen-containing heterocycles with distinct biological activities and synthetic applications.
The uniqueness of this compound lies in its combination of cyano and oxide groups, which confer specific chemical properties and reactivity patterns not observed in other similar compounds.
Propriétés
Numéro CAS |
13218-12-7 |
|---|---|
Formule moléculaire |
C8H2N4O |
Poids moléculaire |
170.13 g/mol |
Nom IUPAC |
1-oxidopyridin-1-ium-2,4,6-tricarbonitrile |
InChI |
InChI=1S/C8H2N4O/c9-3-6-1-7(4-10)12(13)8(2-6)5-11/h1-2H |
Clé InChI |
BJGDBCRKGROPDH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C([N+](=C1C#N)[O-])C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)


![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)

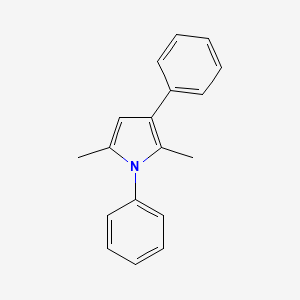
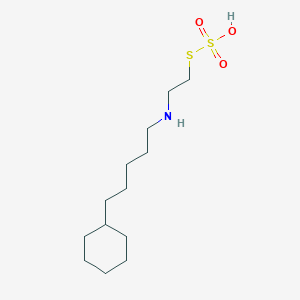
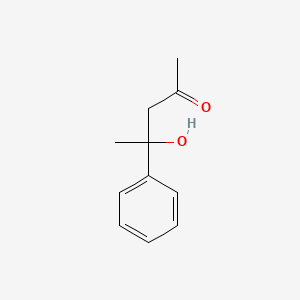

![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)


![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)
